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Pyridostatin Trihydrochloride -

Pyridostatin Trihydrochloride

Catalog Number: EVT-10956954
CAS Number:
Molecular Formula: C31H35Cl3N8O5
Molecular Weight: 706.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyridostatin is classified as a G-quadruplex stabilizer, which means it specifically binds to and stabilizes the G-quadruplex structures found in nucleic acids. These structures are important for regulating gene expression and maintaining genomic stability. The compound has been synthesized through various chemical methods, demonstrating versatility in its applications within molecular biology and medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyridostatin involves multiple steps that utilize various chemical reactions. The core structure of pyridostatin is based on a pyridine-2,6-dicarboxamide scaffold, which can be modified through several synthetic pathways. Key steps include:

  1. Formation of the Core: The central scaffold is synthesized from chelidamic acid or pyridine-2,6-dicarbonyl dichloride, often involving reactions with thionyl chloride and subsequent quenching with methanol.
  2. Building Block Synthesis: Side chains are systematically varied by coupling pyridine-based building blocks with quinoline-based building blocks through reactions such as Mitsunobu reactions and copper-catalyzed alkyne-azide cycloaddition.
  3. Purification: The final products are purified using techniques such as aqueous work-up and chromatography to yield pyridostatin in good yields (typically 22% to 93% depending on the specific reaction conditions) .
Molecular Structure Analysis

Structure and Data

Pyridostatin possesses a complex molecular structure characterized by its ability to adopt a flexible conformation that facilitates interaction with G-quadruplex DNA. The structural formula includes multiple aromatic rings that enhance π–π stacking interactions with G-tetrads, crucial for its binding affinity.

  • Molecular Formula: C₁₄H₁₃Cl₃N₄O₂
  • Molecular Weight: Approximately 362.64 g/mol
  • 3D Structure: The molecule's conformation allows it to effectively fit into the grooves of G-quadruplexes, stabilizing these structures against unwinding during cellular processes.
Chemical Reactions Analysis

Reactions and Technical Details

Pyridostatin primarily interacts with G-quadruplex DNA through non-covalent interactions. Key reaction types include:

  1. Binding Interactions: Pyridostatin binds selectively to G-quadruplex structures over double-stranded DNA, which has been demonstrated using fluorescence resonance energy transfer (FRET) assays.
  2. Induction of DNA Damage: Upon binding, pyridostatin can induce DNA damage signals that activate cellular repair mechanisms, leading to cell cycle arrest in cancer cells .
  3. Selectivity in Cancer Cells: The compound exhibits a higher selectivity for cancerous cells compared to normal cells, making it a promising candidate for targeted cancer therapies .
Mechanism of Action

Process and Data

The mechanism of action of pyridostatin involves several key processes:

  1. G-Quadruplex Stabilization: By stabilizing G-quadruplexes at telomeres, pyridostatin prevents the normal function of telomere-associated proteins, leading to telomere shortening.
  2. Activation of DNA Damage Response: The stabilization results in the activation of DNA damage response pathways, including p53 signaling, which can lead to apoptosis or senescence in cancer cells .
  3. Cell Cycle Arrest: In vitro studies have shown that treatment with pyridostatin leads to significant growth inhibition across various cancer cell lines (e.g., HeLa, U2OS) with IC50 values ranging from 0.89 μM to 10 μM .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyridostatin trihydrochloride exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Pyridostatin has several applications in scientific research:

  1. Cancer Research: Its ability to induce telomere dysfunction makes it a valuable tool for studying mechanisms of tumorigenesis and potential therapeutic strategies.
  2. Molecular Biology: Pyridostatin is used as a probe for investigating G-quadruplex structures within genomic DNA.
  3. Drug Development: The compound serves as a lead structure for developing new anti-cancer agents targeting G-quadruplexes.
Molecular Mechanisms of G-Quadruplex Stabilization

Biophysical Interactions with Nucleic Acid Secondary Structures

Thermodynamics of Ligand-G4 DNA Binding

Pyridostatin Trihydrochloride binds G-quadruplex (G4) DNA with high affinity, exhibiting a dissociation constant (Kd) of 490 nM. This thermodynamic stability arises from favorable enthalpy changes during complex formation, as quantified via single-molecule laser tweezers assays. The ligand accelerates G4 folding kinetics by >10-fold while increasing mechanical stability from 21 pN (unbound) to 41 pN (ligand-bound), effectively resisting polymerase-driven unwinding. Such stabilization elevates the free-energy barrier for unfolding (ΔGunfold ≈ 9.8 kcal/mol), preventing telomerase access to telomeric repeats [7] [8].

Cation Ejection and Conformational Switching

Pyridostatin binding triggers potassium ion (K+) ejection from G4 central channels, as confirmed by nuclear magnetic resonance spectroscopy. This ion displacement induces topological transitions from hybrid to parallel conformations. The ligand’s triethylamine side chains occupy the vacated ion-binding sites, forming electrostatic interactions with guanine carbonyl groups. This exchange reduces the activation energy for conformational switching by 30%, enabling adaptive restructuring of G4 folds under physiological conditions [4].

π-π Stacking and Hydrogen Bonding Specificity

The planar chromophore core of Pyridostatin engages in multi-layer π-π stacking with G-tetrad planes, with binding energy contributions of ~8.2 kcal/mol per stacked quartet. Substituent optimization balances affinity and specificity: The N-methylpiperazine groups form hydrogen bonds with loop nucleotides (dT and dA), while the electron-deficient pyridine ring enhances stacking selectivity for G-quartets over duplex DNA by >100-fold. This dual recognition mechanism explains the ligand’s negligible binding to single-stranded or double-stranded regions [7] [9].

Table 1: Thermodynamic and Kinetic Parameters of Pyridostatin-G4 Interactions

ParameterValueMethodBiological Implication
Dissociation Constant (Kd)490 ± 80 nMSingle-molecule force spectroscopy [8]Sub-micromolar target engagement
Rupture Force Increase21 pN → 41 pNLaser tweezers assay [8]Blocks polymerase progression
Folding Rate Enhancement>10-foldForce-jump kinetics [8]Promotes G4 formation in vivo
ΔGbinding-9.1 kcal/molHess cycle analysis [8]Spontaneous complex formation

Structural Basis of Selective Recognition

Quadruplex-Duplex Hybrid Targeting

Pyridostatin preferentially binds G4-duplex junctions via a three-domain interaction:

  • Core stacking on terminal G-tetrads
  • Lateral groove insertion of ethylamine side chains
  • Phosphate backbone anchoring at duplex interfacesThis multi-valent recognition achieves 50-fold selectivity for hybrid structures over isolated G4s, as demonstrated by electrophoretic mobility shift assays. Ligand occupancy at junctions induces duplex bending (45°–60°), impairing transcription factor recruitment. In promoter G4s (e.g., BRCA1), this deformation inhibits RNA polymerase processivity, reducing transcriptional output by 70–90% [3] [7].

Adaptive Binding to Polymorphic G4 Topologies

Pyridostatin accommodates G4 structural diversity through conformational selection:

Table 2: Topological Adaptability of Pyridostatin

G4 TopologyLigand-Induced ShiftKey InteractionsFunctional Consequence
Parallel (e.g., c-MYC)Stabilizes existing formTerminal G-tetrad stacking; Loop van der Waals contactsRepresses oncogene transcription
Hybrid (e.g., Telomeric)Converts hybrid → parallelEjection of K+; Energetic preference for symmetric statesTelomerase inhibition
Anti-parallel (e.g., KRAS)Induces loop rearrangementHydrogen bonding to lateral loops; Minor groove expansionAlters protein recruitment

Biophysical analyses (circular dichroism, NMR) confirm Pyridostatin’s ability to convert hybrid telomeric G4s into parallel conformations within 30 seconds. This topological switching depends on ligand-to-G4 stoichiometry: At 1:1 ratios, partial unfolding occurs, while 2:1 complexes induce complete structural transitions. The ligand’s rotational flexibility (35° hinge motion between aromatic rings) enables adaptation to variable groove dimensions across polymorphic targets [4] [7].

Protein displacement studies reveal that Pyridostatin competes with endogenous G4-binding proteins (e.g., nucleolin, KHSRP) at sub-stoichiometric concentrations. The KH3 domain of KHSRP exhibits 90% reduced affinity for Pyridostatin-bound G4s, disrupting transcriptional regulation networks in cancer cells. This competitive inhibition underlies the ligand’s ability to perturb G4-mediated protein-DNA complexes genome-wide [6].

Properties

Product Name

Pyridostatin Trihydrochloride

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;trihydrochloride

Molecular Formula

C31H35Cl3N8O5

Molecular Weight

706.0 g/mol

InChI

InChI=1S/C31H32N8O5.3ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*1H

InChI Key

XTQGEKUFIQTXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl

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